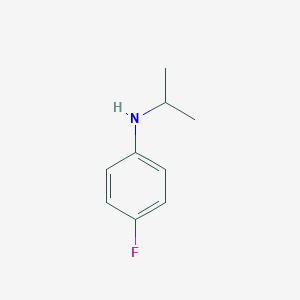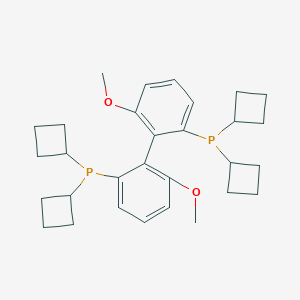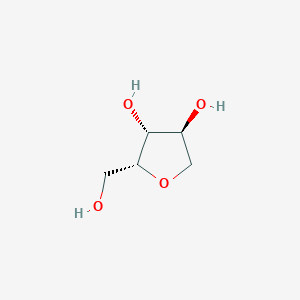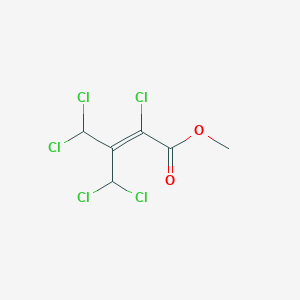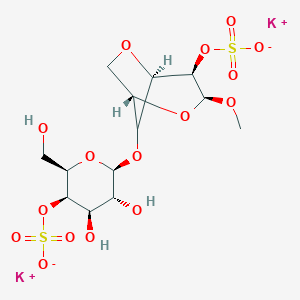
Methylcarrabioside 2,4'-disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarrabioside 2,4'-disulfate, also known as MCDS, is a sulfated carbohydrate derivative that has been the focus of numerous scientific studies due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. This molecule has a unique chemical structure that makes it an ideal candidate for research in different areas. In
Mécanisme D'action
The mechanism of action of Methylcarrabioside 2,4'-disulfate is not fully understood, but it is believed to involve the interaction of the sulfate groups with specific proteins or enzymes. The sulfate groups in Methylcarrabioside 2,4'-disulfate may mimic the structure of sulfated glycosaminoglycans, which are known to interact with a variety of proteins and enzymes. The interaction of Methylcarrabioside 2,4'-disulfate with these proteins or enzymes may result in the modulation of their activity, leading to the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methylcarrabioside 2,4'-disulfate can inhibit the activity of certain enzymes, such as heparanase and phospholipase A2. Methylcarrabioside 2,4'-disulfate has also been shown to inhibit the binding of certain proteins, such as fibroblast growth factor-2 (FGF-2), to cell surface receptors. In vivo studies have demonstrated that Methylcarrabioside 2,4'-disulfate can reduce inflammation and thrombosis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methylcarrabioside 2,4'-disulfate in lab experiments is its unique chemical structure, which allows for specific interactions with proteins and enzymes. Additionally, Methylcarrabioside 2,4'-disulfate is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using Methylcarrabioside 2,4'-disulfate in lab experiments is its potential toxicity. Methylcarrabioside 2,4'-disulfate has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on Methylcarrabioside 2,4'-disulfate. One area of interest is the development of Methylcarrabioside 2,4'-disulfate-based therapeutics for the treatment of inflammatory and thrombotic disorders. Another area of interest is the study of the interactions between Methylcarrabioside 2,4'-disulfate and specific proteins or enzymes, which may lead to the identification of new drug targets. Additionally, the synthesis of novel Methylcarrabioside 2,4'-disulfate derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, Methylcarrabioside 2,4'-disulfate is a sulfated carbohydrate derivative that has been extensively studied for its potential applications in various scientific fields. The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity and protein binding, as well as anti-inflammatory and anti-coagulant properties. While there are advantages and limitations to using Methylcarrabioside 2,4'-disulfate in lab experiments, there are many future directions for research on this molecule, including the development of Methylcarrabioside 2,4'-disulfate-based therapeutics and the synthesis of novel derivatives.
Méthodes De Synthèse
The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. The reaction results in the formation of Methylcarrabioside 2,4'-disulfate and trimethylamine oxide as a by-product. The purity of the synthesized Methylcarrabioside 2,4'-disulfate can be determined by different analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
Applications De Recherche Scientifique
Methylcarrabioside 2,4'-disulfate has been studied extensively due to its potential applications in various scientific fields. In biochemistry, Methylcarrabioside 2,4'-disulfate has been used as a substrate for the enzymatic synthesis of sulfated oligosaccharides. In biotechnology, Methylcarrabioside 2,4'-disulfate has been used as a ligand for the purification of proteins and as a substrate for the synthesis of glycosaminoglycan mimetics. In medicine, Methylcarrabioside 2,4'-disulfate has been studied for its potential anti-inflammatory and anti-coagulant properties.
Propriétés
Numéro CAS |
132895-20-6 |
|---|---|
Nom du produit |
Methylcarrabioside 2,4'-disulfate |
Formule moléculaire |
C13H20K2O16S2 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate |
InChI |
InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1 |
Clé InChI |
XBOCQMUTMKHISG-WOQQIGLDSA-L |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
SMILES canonique |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
Synonymes |
MCBS-2,4-S methyl alpha-carrabioside 2,4'-sulfate methylcarrabioside 2,4'-disulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



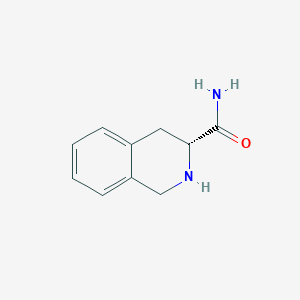
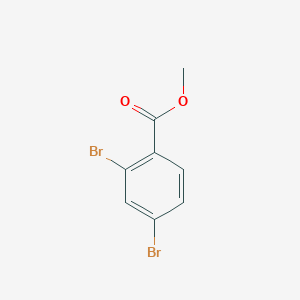
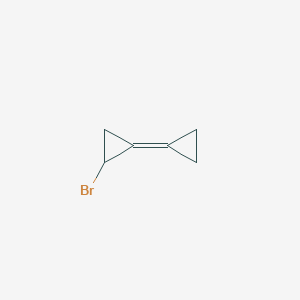
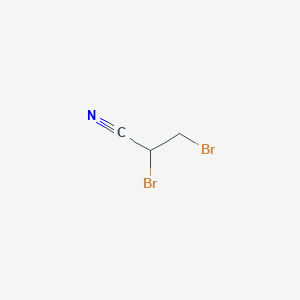
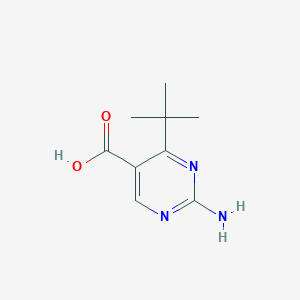
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
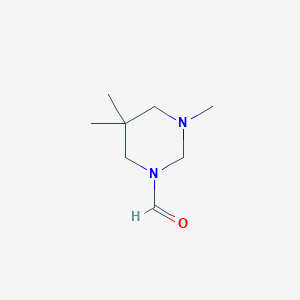
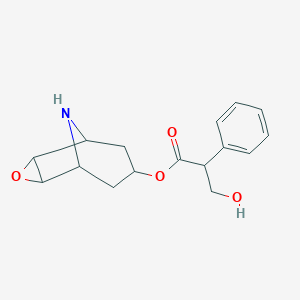
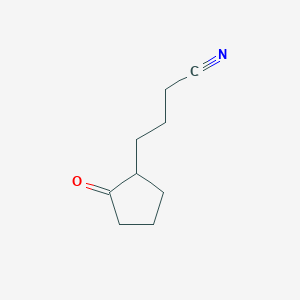
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
